molecular formula C17H35NO B1601380 Heptadecanamide CAS No. 25844-13-7

Heptadecanamide

Cat. No. B1601380
CAS RN: 25844-13-7
M. Wt: 269.5 g/mol
InChI Key: REEPJBYQLCWOAR-UHFFFAOYSA-N
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Description

Heptadecanamide is a compound with the molecular formula C17H35NO . It has a molecular weight of 269.47 and is typically in solid form .


Synthesis Analysis

Monoamides like Heptadecanamide can be synthesized from carboxylic acids (C8–C18) and crude glycerol . The final monoamides are the result of a rearrangement of the acyl chain during the final hydrogenation process .


Molecular Structure Analysis

The molecular structure of Heptadecanamide is represented by the linear formula C17H35NO . The IUPAC Standard InChI is InChI=1S/C17H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2-18H2,1H3 .


Chemical Reactions Analysis

The synthesis of Heptadecanamide involves a rearrangement of the acyl chain during the final hydrogenation process . This process is part of the broader category of reactions involving carboxylic acids and glycerol .


Physical And Chemical Properties Analysis

Heptadecanamide is a solid at room temperature . It has a molecular weight of 269.47 .

Scientific Research Applications

Photocatalysis in Hydrogen Evolution

Heptazine-based polymers, such as melon or graphitic carbon nitride (g-C3N4), which include Heptadecanamide, have shown promise as photocatalysts in hydrogen evolution. Modifications to these polymers, particularly the incorporation of cyanamide groups, have significantly improved their efficiency. This enhancement is attributed to better coordination and charge transfer kinetics to the co-catalyst and improved separation of photogenerated charge carriers (Lau et al., 2016).

Anti-Inflammatory Effects in Aging

In a study exploring the molecular impacts of dietary Heptadecane, a component of Spirulina platensis related to Heptadecanamide, it was observed to block de novo synthesis of fatty acids. It showed potential in modulating inflammatory NF-kB activation via redox-related NIK/IKK and MAPKs pathways in aged rats and in specific cell lines. This suggests a potent anti-inflammatory and antioxidative effect, particularly in aged kidney tissues (Kim et al., 2013).

Environmental Health and Safety

Heptadecanamide, as part of Polybrominated diphenyl ethers (PBDEs) used in flame retardants, has been a subject of environmental health studies. For example, research examining PBDEs in human exposure through diet, indoor air, and house dust highlighted the presence of various PBDE congeners, including Heptadecanamide. These studies are crucial in understanding human exposure levels and devising safety guidelines (Fromme et al., 2009).

Drug Discovery and Development

Heptadecanamide, as part of various chemical compounds, has been studied in the context of drug discovery. While the specific role of Heptadecanamide in this field is not directly mentioned, the broader context of drug discovery research includes the exploration of novel compounds and the development of effective medications (Drews, 2000).

Biochemical Analysis

Heptadecanamide, as a long-chain fatty acid, has been a subject of biochemical analysis. Techniques for the extraction and microdetermination of long-chain fatty acids in plasma and tissues, which include Heptadecanamide, have been developed. These methodologies are essential for studies of blood plasma and nutrient media (Dole & Meinertz, 1960).

Safety And Hazards

Heptadecanamide has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements associated with Heptadecanamide are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for Heptadecanamide were not found in the retrieved sources, the field of therapeutic peptides, which includes compounds like Heptadecanamide, is a hot topic in pharmaceutical research . Future developments in this field could guide drug development and help prevent clinical trial failure .

properties

IUPAC Name

heptadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEPJBYQLCWOAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509966
Record name Heptadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptadecanamide

CAS RN

25844-13-7
Record name Heptadecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25844-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
P Vera, E Canellas, G Barknowitz, J Goshawk… - Analytical …, 2019 - ACS Publications
Nontarget analysis of nonvolatile substances in complex samples is a very challenging task that requires powerful analytical techniques and experience of analyzing such samples. An …
Number of citations: 39 pubs.acs.org
A Vasudevan - 1990 - elibrary.ru
The treatment of various long-chain carboxamides (tridecanamide, tetradecamamide, pentadecanamide, hexadecanamide, heptadecanamide, octadecanamide, and docosanamide) …
Number of citations: 0 elibrary.ru
GA Mohamed, AEE Abd-Elrazek, HA Hassanean… - Phytochemistry …, 2014 - Elsevier
… Accordingly, the structure of compound 3 was assigned as (R)-2′-hydroxy-N-((2S,3S,4R)-1,3,4-trihydroxy-19-methylicosan-2-yl)heptadecanamide, and named echinoclathriamide. …
Number of citations: 15 www.sciencedirect.com
C Tang, Q Huang, Y Zhu, Y Liang, Y Zeng, X Luo… - … of Chromatography A, 2022 - Elsevier
Alkylamides are used as plastic additives in various materials and products, potentially posing risks to human health and the environment. Besides reported alkylamides in plastics, …
Number of citations: 3 www.sciencedirect.com
SR Lee, D Lee, HJ Lee, HJ Noh, K Jung, KS Kang… - Bioorganic …, 2017 - Elsevier
Pleurotus cornucopiae (Pleurotaceae) is an edible and medicinal mushroom widely distributed in Korea, China, and Japan. The MeOH extract of the fruiting bodies of P. cornucopiae …
Number of citations: 33 www.sciencedirect.com
S Louw, BV Burger, M Le Roux… - Journal of Natural …, 2011 - ACS Publications
In lizards, the epidermal glands of the femoral and precloacal regions are involved in the production of semiochemicals. In addition to its femoral glands, the giant girdled lizard, or …
Number of citations: 33 pubs.acs.org
L Liao, N Wang, Q Liang, X Liao… - Chinese Traditional and …, 1994 - pesquisa.bvsalud.org
Objective To find new compound from gorgonian. Methods Three ceramides have been isolated from the South China Sea gorgonian Echinogorgia sp. by silica gel column …
Number of citations: 4 pesquisa.bvsalud.org
MJ Ding, ZM Zong, Y Zong, XD Ou-Yang… - Energy & …, 2008 - ACS Publications
Shengli coal, a Chinese brown coal, was extracted with carbon disulfide and the extract was gradiently eluted with n-hexane and ethyl acetate (EA)/ n-hexane mixed solvents with …
Number of citations: 55 pubs.acs.org
Z Yu, H Liu, D Li, X Chen, M Ao, W Jin, L Yu - Food & function, 2020 - pubs.rsc.org
This study investigated the protective effects of maca ethanol extract (EEM) and N-(3-methozybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (M 18:3) on corticosterone (CORT)-induced …
Number of citations: 6 pubs.rsc.org
JP Cao, XY Zhao, K Morishita, LY Li, XB Xiao… - Bioresource …, 2010 - Elsevier
A sewage sludge sample was pyrolyzed in a drop tube furnace at 500C and sweeping gas flow rate of 300cm 3 /min. Triacetonamine (TAA) was detected with GC/MS as major …
Number of citations: 36 www.sciencedirect.com

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